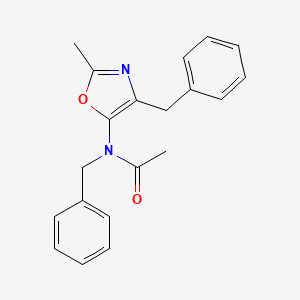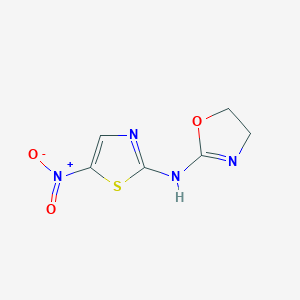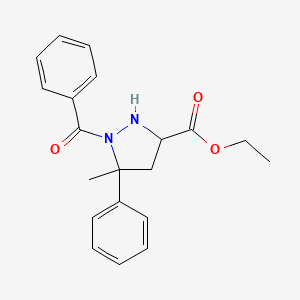
3-Pyrazolidinecarboxylic acid, 1-benzoyl-5-methyl-5-phenyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 1-BENZOYL-5-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE is a synthetic organic compound belonging to the pyrazolidine family This compound is characterized by its unique structure, which includes a benzoyl group, a methyl group, and a phenyl group attached to a pyrazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-BENZOYL-5-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE typically involves the reaction of ethyl acetoacetate with phenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazolidine ring. The benzoyl group is introduced through a subsequent acylation reaction using benzoyl chloride.
Industrial Production Methods
In an industrial setting, the production of ETHYL 1-BENZOYL-5-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors may be employed to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-BENZOYL-5-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzoyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
ETHYL 1-BENZOYL-5-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 1-BENZOYL-5-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The benzoyl and phenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
ETHYL 1-PHENYL-3-METHYL-5-PYRAZOLIDINECARBOXYLATE: Similar structure but lacks the benzoyl group.
ETHYL 1-BENZOYL-3-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE: Similar but with different substitution patterns on the pyrazolidine ring.
Uniqueness
ETHYL 1-BENZOYL-5-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE is unique due to the presence of both benzoyl and phenyl groups, which may enhance its chemical reactivity and potential biological activities compared to similar compounds.
Properties
CAS No. |
582322-45-0 |
|---|---|
Molecular Formula |
C20H22N2O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 1-benzoyl-5-methyl-5-phenylpyrazolidine-3-carboxylate |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-19(24)17-14-20(2,16-12-8-5-9-13-16)22(21-17)18(23)15-10-6-4-7-11-15/h4-13,17,21H,3,14H2,1-2H3 |
InChI Key |
YENAJXLGIHXBPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(N(N1)C(=O)C2=CC=CC=C2)(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


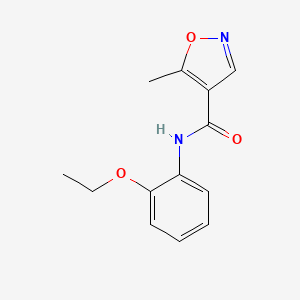

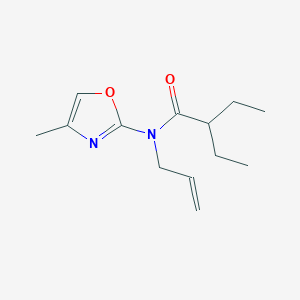
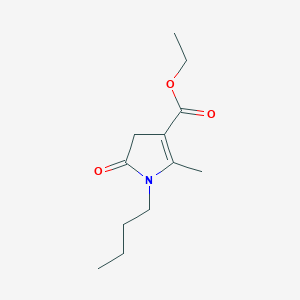

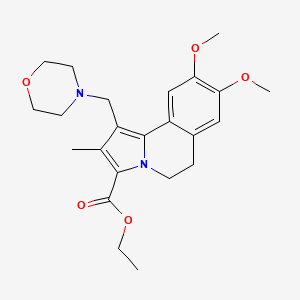
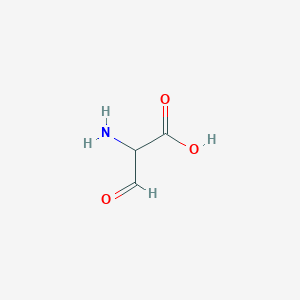
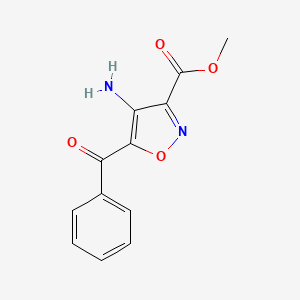

![2-(Difluoromethoxy)-5-ethoxybenzo[d]oxazole](/img/structure/B12896325.png)
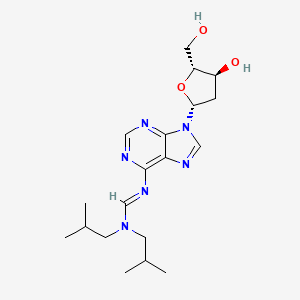
![6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B12896343.png)
